- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240
Cas no 62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester)
62977-82-6 structure
Product Name:Benzeneacetic acid, a-oxo-, phenylmethyl ester
Numero CAS:62977-82-6
MF:C15H12O3
MW:240.253984451294
CID:427899
Update Time:2026-04-29
Benzeneacetic acid, a-oxo-, phenylmethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-oxo-, phenylmethyl ester
-
Benzeneacetic acid, a-oxo-, phenylmethyl ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ; 34 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 15 s, 15 torr, rt
1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt
1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt
Riferimento
- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates, Journal of Organic Chemistry, 2007, 72(22), 8175-8185
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 14.5 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ; 18 h, 1 atm, rt
Riferimento
- Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability, Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834
Benzeneacetic acid, a-oxo-, phenylmethyl ester Raw materials
Benzeneacetic acid, a-oxo-, phenylmethyl ester Preparation Products
Benzeneacetic acid, a-oxo-, phenylmethyl ester Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester) Prodotti correlati
- 5524-56-1(ethyl 2-(4-methylphenyl)-2-oxoacetate)
- 66644-68-6(Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester)
- 62936-36-1(ETHYL 4-ETHYLBENZOYLFORMATE)
- 100117-62-2(Ethyl 3,5-dimethylbenzoylformate)
- 1603-79-8(Ethyl benzoylformate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti